Glucagon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER

Synonyms

Canonical SMILES

Isomeric SMILES

Glucagon is a polypeptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating blood glucose levels. It plays a crucial role in maintaining homeostasis, particularly during periods of fasting or low blood sugar. When blood glucose levels drop, glucagon is released into the bloodstream, prompting the liver to convert stored glycogen into glucose through a process known as glycogenolysis. This action raises blood glucose levels, counteracting the effects of insulin, which lowers blood sugar levels. The molecular weight of glucagon is approximately 3485 daltons, and its structure consists of 29 amino acids in humans .

Glucagon's mechanism of action involves the following steps:

- Secretion: When blood sugar levels drop, glucagon is released from alpha cells in the pancreas.

- Binding: Glucagon travels through the bloodstream and binds to specific receptors on liver cells.

- Signal Transduction: Binding triggers a signaling cascade within the liver cells.

- Glycogenolysis: The signaling pathway activates enzymes that break down glycogen, stored glucose, into glucose-1-phosphate.

- Gluconeogenesis (optional): In prolonged low blood sugar states, glucagon can also stimulate the production of new glucose from non-carbohydrate sources like amino acids through a process called gluconeogenesis.

- Glucose Release: The converted glucose-1-phosphate is then converted to glucose and released into the bloodstream, raising blood sugar levels.

- Nausea and vomiting: These are the most common side effects, especially with high doses.

- Allergic reactions: In rare cases, individuals may experience allergic reactions to glucagon or its inactive ingredients.

- Hypokalemia: Glucagon can transiently decrease potassium levels in the blood.

Elucidating Glucagon's Mechanism of Action

One key area of research focuses on the mechanism by which glucagon exerts its effects. Scientists employ glucagon alongside specific inhibitors or antagonists that block its action at the cellular level. This allows researchers to isolate the specific pathways glucagon activates within cells. Studies like these have revealed how glucagon stimulates the breakdown of glycogen (stored sugar) in the liver, leading to increased blood glucose levels [].

Glucagon's Role Beyond Blood Sugar Control

Research is also delving deeper into the broader impact of glucagon. Traditionally viewed as an antagonist to insulin, recent studies suggest glucagon is involved in regulating amino acid metabolism as well. By studying glucagon's secretion patterns and its interaction with other hormones and nutrients, researchers are gaining a more comprehensive picture of its influence on overall metabolic health [].

Glucagon as a Research Tool in Understanding Diabetes

Given its role in glucose regulation, glucagon is a valuable tool for diabetes research. Scientists can use glucagon to induce hyperglycemia (high blood sugar) in animal models, mimicking diabetic conditions. This allows for testing the efficacy of potential diabetes therapies and their impact on blood sugar control. Additionally, research on glucagon antagonists holds promise for developing novel diabetes medications [].

- Glycogenolysis: PKA phosphorylates glycogen phosphorylase kinase, which then activates glycogen phosphorylase, resulting in the breakdown of glycogen into glucose-6-phosphate. This compound is subsequently converted to glucose by glucose-6-phosphatase .

- Gluconeogenesis: Glucagon enhances the transcription and activity of phosphoenolpyruvate carboxykinase (PEPCK), a critical enzyme in gluconeogenesis .

- Inhibition of Glycogenesis: Glucagon inhibits glycogen synthase through phosphorylation, reducing glycogen synthesis and promoting glucose release into the bloodstream .

The primary biological activity of glucagon is to elevate blood glucose levels during fasting or hypoglycemic conditions. It stimulates:

- Glycogenolysis: The conversion of glycogen to glucose.

- Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

- Lipolysis: The breakdown of fats into fatty acids and glycerol, providing alternative energy sources during prolonged fasting .

Glucagon's effects are essential for maintaining energy homeostasis and are particularly significant during exercise or stress when energy demands increase.

Glucagon is synthesized from its precursor, proglucagon, through enzymatic cleavage. In the pancreas, proglucagon is processed by prohormone convertases to yield glucagon and other peptides such as glicentin and glucagon-like peptide-1 (GLP-1). The synthesis occurs predominantly in the alpha cells of the pancreatic islets but also takes place in the intestine . Synthetic glucagon can be produced for medical use through recombinant DNA technology, allowing for its administration in emergencies related to severe hypoglycemia.

Glucagon has several clinical applications:

- Diabetes Management: Synthetic glucagon is used as an emergency treatment for severe hypoglycemia in individuals with diabetes, particularly those with Type 1 diabetes.

- Diagnostic Tool: Glucagon stimulation tests are utilized to assess pancreatic function and diagnose conditions such as insulinoma .

- Research: Glucagon is studied for its role in metabolic disorders and potential therapeutic targets for obesity and Type 2 diabetes.

Glucagon interacts with various hormones and signaling pathways:

- Insulin: Glucagon acts antagonistically to insulin; while insulin lowers blood sugar levels, glucagon raises them.

- Catecholamines: Hormones like epinephrine can enhance glucagon secretion during stress responses.

- Cyclic AMP Pathway: The activation of PKA by glucagon leads to downstream effects on various metabolic processes .

Studies have shown that glucagon's action can be modulated by factors such as dietary intake and exercise, indicating its role in broader metabolic regulation.

Several compounds share similarities with glucagon due to their roles in glucose metabolism:

| Compound | Function | Unique Features |

|---|---|---|

| Insulin | Lowers blood sugar levels | Secreted by beta cells; promotes glycogenesis |

| Glucagon-like peptide-1 | Enhances insulin secretion; lowers appetite | Incretin hormone; promotes satiety |

| Somatostatin | Inhibits insulin and glucagon secretion | Regulates endocrine system; has a broad inhibitory effect |

| Epinephrine | Increases blood sugar during stress | Acts on both liver and muscle glycogen |

Glucagon's uniqueness lies in its specific action on the liver to raise blood glucose levels while being distinct from other hormones that may have overlapping functions but different mechanisms or target tissues .

Primary Structure

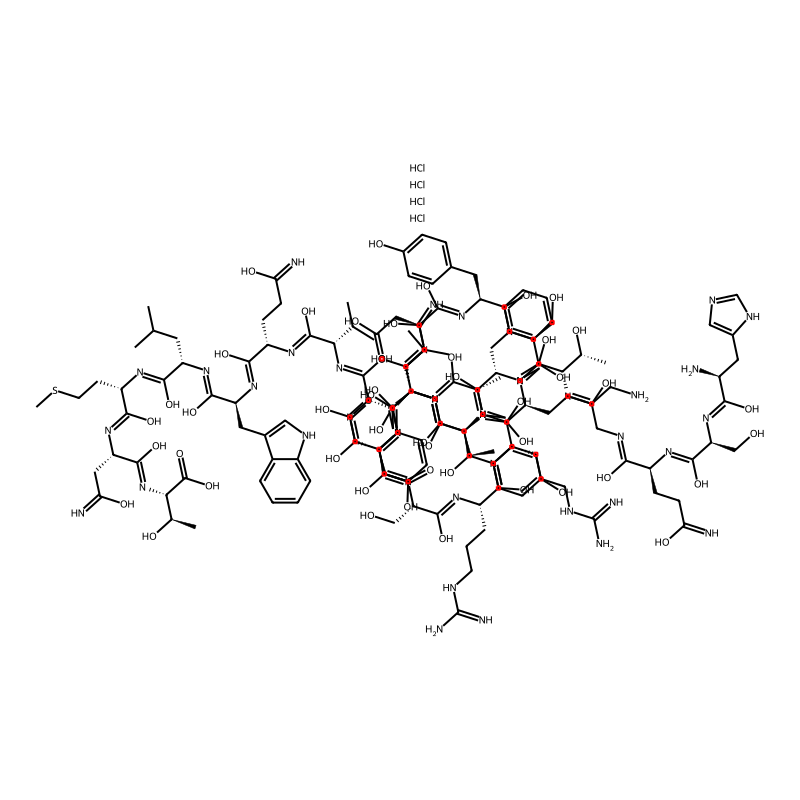

Glucagon is a single-chain polypeptide hormone consisting of 29 amino acid residues with a molecular weight of 3,483 daltons and a theoretical isoelectric point of 6.75 [1] [28] [31]. The primary structure of human glucagon is highly conserved across mammalian species and exhibits the following amino acid sequence: histidine-serine-glutamine-glycine-threonine-phenylalanine-threonine-serine-aspartate-tyrosine-serine-lysine-tyrosine-leucine-aspartate-serine-arginine-arginine-alanine-glutamine-aspartate-phenylalanine-valine-glutamine-tryptophan-leucine-methionine-asparagine-threonine [1] [2] [28]. The molecular formula of glucagon is C₁₅₃H₂₂₅N₄₃O₄₉S, with the peptide terminated by an amino group at the histidine residue (position 1) and a carboxyl group at the threonine residue (position 29) [28] [31].

Table 1: Primary Structure Properties of Human Glucagon

| Property | Value |

|---|---|

| Number of Amino Acids | 29 |

| Molecular Formula | C₁₅₃H₂₂₅N₄₃O₄₉S |

| Molecular Weight (Da) | 3,483 |

| Theoretical pI | 6.75 |

| N-terminus | Histidine (His) |

| C-terminus | Threonine (Thr) |

| Full Sequence (Single Letter) | HSQGTFTSDYSKYLDSRRAQDFVQWLMNT |

Table 2: Complete Amino Acid Sequence of Human Glucagon

| Position | Three-Letter Code | Single-Letter Code |

|---|---|---|

| 1 | His | H |

| 2 | Ser | S |

| 3 | Gln | Q |

| 4 | Gly | G |

| 5 | Thr | T |

| 6 | Phe | F |

| 7 | Thr | T |

| 8 | Ser | S |

| 9 | Asp | D |

| 10 | Tyr | Y |

| 11 | Ser | S |

| 12 | Lys | K |

| 13 | Tyr | Y |

| 14 | Leu | L |

| 15 | Asp | D |

| 16 | Ser | S |

| 17 | Arg | R |

| 18 | Arg | R |

| 19 | Ala | A |

| 20 | Gln | Q |

| 21 | Asp | D |

| 22 | Phe | F |

| 23 | Val | V |

| 24 | Gln | Q |

| 25 | Trp | W |

| 26 | Leu | L |

| 27 | Met | M |

| 28 | Asn | N |

| 29 | Thr | T |

Secondary Structure

Glucagon exhibits a complex secondary structure that is characterized by conformational flexibility and exists in at least two major conformational states [3]. Predictive analysis using conformational modeling demonstrates that glucagon contains 31% alpha-helical content and 21% beta-sheet structure in its predominant conformational form [3]. The secondary structure includes three distinct reverse beta turns located at residues 2-5, 10-13, and 15-18, which contribute to the overall three-dimensional organization of the peptide [3]. Circular dichroism spectroscopy studies have confirmed that residues 5-10 form a beta-sheet region, while residues 19-27 adopt an alpha-helical conformation in aqueous solution [3] [6].

Nuclear magnetic resonance spectroscopy analysis has revealed that glucagon possesses two alpha-helical regions spanning amino acid positions 13-20 and 24-35, which are separated by a flexible linker region [6]. The conformational sensitivity of glucagon arises from the dual structural potential of residues 19-27, which can adopt either alpha-helical or beta-sheet conformations depending on environmental conditions [3]. In an alternative conformational state, both the 5-10 and 19-27 regions can form beta-sheet structures, resulting in a peptide with 0% alpha-helical content and 52% beta-sheet character [3].

Tertiary Structure

The tertiary structure of glucagon is stabilized by various intramolecular interactions between amino acid side chains, including hydrogen bonds and hydrophobic interactions [2] [3]. The three-dimensional conformation reveals that glucagon forms a compact structure with the alpha-helical region positioned to create an amphipathic helix, where hydrophobic amino acids are oriented toward one face of the helix [27]. The glucagon molecule demonstrates significant conformational flexibility, which is essential for its biological activity and receptor binding properties [3] [24].

Structural analysis indicates that the peptide can undergo conformational transitions between different states, with the alpha-helix to beta-sheet transition being particularly important for aggregation behavior and receptor interactions [3]. The tertiary structure is maintained through hydrogen bonding patterns between the peptide backbone and side chain interactions, particularly involving the aromatic residues phenylalanine (positions 6 and 22), tyrosine (positions 10 and 13), and tryptophan (position 25) [2] [27].

Table 3: Secondary Structure Elements of Glucagon

| Structure Type | Residue Range | Percentage (Form a) | Percentage (Form b) |

|---|---|---|---|

| Alpha Helix | 19-27 (Form a), Variable | 31% | 0% |

| Beta Turn 1 | 2-5 | N/A | N/A |

| Beta Turn 2 | 10-13 | N/A | N/A |

| Beta Turn 3 | 15-18 | N/A | N/A |

| Beta Sheet Region (Form a) | 5-10 | 21% | N/A |

| Beta Sheet Region (Form b) | 5-10 and 19-27 | N/A | 52% |

| Random Coil | Remaining regions | 48% | 48% |

Proglucagon Gene Organization and Tissue-Specific Expression

Gene Structure and Organization

The proglucagon gene, designated as glucagon gene (GCG), is located on human chromosome 2 and consists of six exons that encode the 160-amino acid proglucagon precursor protein [9] [11] [14]. The gene contains a minimum promoter region designated as G1 and four distinct enhancer elements (G2, G3, G4, and G5) that regulate tissue-specific transcription [9] [11]. The glucagon gene promoter interacts with multiple homeodomain proteins, including paired box protein 6 (Pax-6), caudal type homeobox 2 (Cdx-2), insulin gene enhancer protein 1 (Isl-1), and brain-4 (Brn-4), which collectively determine cell-type-specific expression patterns [9] [11].

The proglucagon gene transcription is regulated by cyclic adenosine monophosphate-dependent pathways in intestinal tissues, while protein kinase C-dependent mechanisms control expression in pancreatic islet cells [10] [11]. The gene promoter contains binding sites for cyclic adenosine monophosphate response element-binding protein, which mediates forskolin and cholera toxin-induced increases in proglucagon messenger ribonucleic acid levels [10] [11]. Additionally, the transcription factor 4 and glycogen synthase kinase-3 beta pathway specifically regulates proglucagon gene expression in enteroendocrine cells through beta-catenin-mediated mechanisms [13] [14].

Tissue-Specific Expression Patterns

Proglucagon gene expression occurs in three primary tissue types: pancreatic alpha cells, intestinal enteroendocrine L cells, and specific neuronal populations in the central nervous system [8] [9] [11]. In the pancreas, proglucagon is expressed exclusively in alpha cells located in the islets of Langerhans, where it serves as the precursor for glucagon production [8] [15]. Intestinal expression occurs primarily in L cells distributed throughout the distal ileum and large intestine, with the highest concentrations found in the terminal ileum and colon [9] [11] [15].

Developmental studies demonstrate that proglucagon gene expression exhibits distinct temporal patterns across different tissues [8]. Pancreatic immunoreactive glucagon levels are low during fetal development but increase markedly immediately after birth, reaching peak concentrations at postnatal day 7 before gradually returning to adult levels [8]. In contrast, intestinal glucagon-like immunoreactivity remains low until postnatal day 7, then rises steadily to reach adult concentrations [8]. Brain expression of proglucagon occurs in the hypothalamus and brainstem, with developmental patterns that differ from both pancreatic and intestinal expression [8] [15].

Transcriptional Regulation Mechanisms

The regulation of proglucagon gene transcription involves complex interactions between multiple transcription factors and signaling pathways [9] [11]. Paired box protein 6 has been identified as a critical regulator that synergizes with caudal type homeobox 2 to stimulate proglucagon promoter expression, particularly in pancreatic alpha cells [9]. Insulin directly inhibits proglucagon gene transcription in pancreatic islets through interactions with insulin-sensitive deoxyribonucleic acid-binding proteins that recognize enhancer elements within the G3 region [11] [19].

Alternative splicing mechanisms contribute to tissue-specific regulation of proglucagon gene expression, particularly in non-mammalian species where differential messenger ribonucleic acid processing generates distinct transcripts in pancreatic versus intestinal tissues [12]. In mammals, however, proglucagon messenger ribonucleic acid transcripts are identical across all expressing tissues, with tissue-specific peptide production achieved through differential post-translational processing [12] [15].

Table 4: Proglucagon Gene Organization Features

| Feature | Details |

|---|---|

| Gene Symbol | GCG |

| Chromosome Location | Human chromosome 2 |

| Total Exons | 6 exons |

| Promoter Elements | G1 (minimum promoter) |

| Enhancer Elements | G2, G3, G4, G5 |

| Tissue Expression | Pancreas (α-cells), Intestine (L-cells), Brain |

| Processing Enzymes | PC1/3 (intestine), PC2 (pancreas) |

Post-Translational Processing by Prohormone Convertases (Prohormone Convertase 1/3, Prohormone Convertase 2)

Prohormone Convertase Expression and Localization

Prohormone convertases represent a family of subtilisin-like endopeptidases that are responsible for the tissue-specific processing of proglucagon into distinct bioactive peptides [16] [17] [20]. Prohormone convertase 2 is predominantly expressed in pancreatic alpha cells, where it colocalizes with glucagon in secretory granules and serves as the primary enzyme for glucagon liberation from proglucagon [17] [20] [21]. Immunohistochemical analysis demonstrates that prohormone convertase 2 is present at high concentrations in alpha cells but is absent or expressed at very low levels in pancreatic beta cells [17] [18].

Prohormone convertase 1/3 exhibits preferential expression in intestinal L cells and is responsible for the alternative processing of proglucagon to generate glucagon-like peptide-1, glucagon-like peptide-2, oxyntomodulin, and glicentin [16] [17] [36]. The differential expression of these convertases determines the tissue-specific product profile, with prohormone convertase 2 activity predominating in pancreatic tissues and prohormone convertase 1/3 activity controlling intestinal proglucagon processing [17] [20] [36].

Cleavage Site Specificity and Processing Mechanisms

Prohormone convertase 2 exhibits specific substrate preferences for cleavage sites containing paired basic amino acid residues, particularly lysine-arginine and arginine-arginine sequences [20] [21] [37]. In pancreatic alpha cells, prohormone convertase 2 cleaves proglucagon at the lysine⁷⁰-arginine⁷¹ site to liberate the glucagon peptide (amino acids 33-61) and at the arginine¹⁰⁷-arginine¹⁰⁸ site to generate glicentin-related pancreatic polypeptide [17] [20] [21]. The enzyme demonstrates enhanced activity when proline or aromatic amino acids are present in the P1' or P2' positions following the cleavage site [37].

Prohormone convertase 1/3 preferentially cleaves at sites containing arginine residues in the P2 position, including arginine-arginine and arginine-lysine sequences [37]. In intestinal L cells, prohormone convertase 1/3 processes proglucagon at multiple sites, including arginine⁷⁷-histidine⁷⁸ to generate glucagon-like peptide-1 (amino acids 78-107), and at arginine¹⁰⁶-arginine¹⁰⁷ and lysine⁶⁹-arginine⁷⁰ to produce oxyntomodulin and glicentin, respectively [16] [36] [38]. The substrate specificity of prohormone convertase 1/3 is influenced by the presence of single arginine residues in the P1 position without adjacent basic residues [37].

Regulatory Mechanisms and Pathological Implications

The expression and activity of prohormone convertases can be dynamically regulated under specific physiological and pathological conditions [16] [18] [36]. Studies demonstrate that pancreatic alpha cells can undergo a phenotypic switch from prohormone convertase 2 to prohormone convertase 1/3 expression under certain circumstances, resulting in the production of glucagon-like peptide-1 rather than glucagon [16] [36]. This convertase switching has been observed in experimental models of beta cell destruction and hyperglycemia, suggesting a potential compensatory mechanism [16] [36].

Temperature blockade, brefeldin A treatment, and specific inhibitor studies have confirmed that prohormone convertase 2 function is essential for glucagon production in alpha cells, while prohormone convertase 1/3 inhibition selectively impairs proinsulin processing without affecting proglucagon cleavage [18]. Antisense ribonucleic acid-mediated suppression of prohormone convertase 2 in alpha cell lines results in simultaneous inhibition of both enzyme production and proglucagon processing, confirming the critical role of this convertase in glucagon biosynthesis [20] [21].

Table 5: Prohormone Convertase Processing of Proglucagon

| Enzyme | Cleavage Site | Product Generated | Molecular Weight (Da) |

|---|---|---|---|

| PC2 (Pancreas) | Lys⁷⁰-Arg⁷¹ | Glucagon (amino acids 33-61) | 3,483 |

| PC2 (Pancreas) | Arg¹⁰⁷-Arg¹⁰⁸ | GRPP (glicentin-related pancreatic polypeptide) | ~3,000 |

| PC1/3 (Intestine) | Arg⁷⁷-His⁷⁸ | GLP-1 (amino acids 78-107) | 3,297 |

| PC1/3 (Intestine) | Arg¹⁰⁷-Arg¹⁰⁸ | GLP-2 | ~4,000 |

| PC1/3 (Intestine) | Lys⁶⁹-Arg⁷⁰ | Glicentin | ~8,000 |

| PC1/3 (Intestine) | Arg¹⁰⁶-Arg¹⁰⁷ | Oxyntomodulin | ~5,000 |

Structural Determinants of Glucagon-Receptor Binding Specificity

Receptor Domain Architecture and Ligand Recognition

The glucagon receptor belongs to the class B family of G protein-coupled receptors and consists of an extracellular domain and a seven-transmembrane domain connected by a stalk region [4] [22] [24]. The extracellular domain serves as the primary binding site for the glucagon C-terminus, while the transmembrane domain contains the orthosteric binding pocket that accommodates the glucagon N-terminus [22] [25] [26]. Structural studies reveal that the receptor extracellular domain adopts a characteristic fold stabilized by conserved disulfide bonds and contains multiple discontinuous segments that contribute to ligand selectivity [25].

The first extracellular loop of the glucagon receptor plays a critical role in hormone binding specificity, particularly through residues 206-219 and 220-231, which interact directly with the glucagon N-terminus [22]. This loop region exhibits a beta-hairpin conformation and forms extensive contacts with the stalk region to create a compact beta-sheet structure that modulates peptide ligand access to the transmembrane binding pocket [4]. Amino acid residues within this loop, particularly aspartic acid residues, are essential determinants of glucagon versus glucagon-like peptide-1 selectivity [22].

Molecular Basis of Ligand Selectivity

Chimeric receptor studies demonstrate that the glucagon receptor N-terminal extracellular domain is the major determinant of glucagon versus glucagon-like peptide-1 selectivity [25]. Substitution of specific segments within this domain can completely reverse binding preferences, confirming the critical role of this region in ligand discrimination [25]. The glucagon receptor core domain, encompassing transmembrane segments 1, 6, and 7, contains additional selectivity determinants that recognize divergent residues in the glucagon N-terminus [25].

Structure-activity relationship studies reveal that specific amino acid residues in glucagon are critical for receptor binding and activation [7] [22] [27]. Histidine⁷, glycine¹⁰, phenylalanine¹², threonine¹³, aspartate¹⁵, phenylalanine²⁸, and isoleucine²⁹ play essential roles in receptor interaction, with alanine substitutions at these positions causing marked decreases in binding affinity [7]. The amphipathic helix formed by glucagon positions hydrophobic amino acids (phenylalanine²², valine²³, leucine²⁶, and methionine²⁷) toward the ligand-binding cleft of the receptor extracellular domain [27].

Conformational Changes and Receptor Activation

Glucagon binding induces significant conformational changes in the receptor that are essential for G protein activation [23] [24] [26]. The binding process involves initial interactions between the glucagon C-terminus and the receptor extracellular domain, followed by conformational rearrangements that allow the glucagon N-terminus to penetrate deep into the transmembrane domain [26]. These structural changes include movement of transmembrane helices 1, 2, 6, and 7, which widen the ligand binding site and facilitate receptor activation [26].

The stalk region connecting the extracellular and transmembrane domains undergoes critical conformational transitions during ligand binding and receptor activation [4] [24]. In the inactive state, the stalk adopts a beta-strand conformation and forms stabilizing interactions with the first extracellular loop, creating a closed conformation that restricts peptide access [4]. Glucagon binding promotes dissociation of these interactions and induces an open conformation that is compatible with full receptor activation [4] [24]. Disulfide cross-linking studies confirm that locking the stalk and first extracellular loop together significantly impairs glucagon binding and receptor signaling [4].

Table 6: Glucagon-Receptor Binding Structural Determinants

| Receptor Domain | Binding Role | Key Residues | Specificity Determinants |

|---|---|---|---|

| N-terminal Extracellular Domain (ECD) | Primary glucagon C-terminus binding | Y65, R116, L123 | C-terminal selectivity |

| First Extracellular Loop (ECL1) | Glucagon N-terminus interaction | Residues 206-219, 220-231 | N-terminal specificity, Asp residues |

| Transmembrane Domain (TMD) | Orthosteric binding pocket | L198²·⁷¹ᵇ | Peptide penetration depth |

| Stalk Region | Conformational modulation | V130, β-strand conformation | Active/inactive state |

| Second Transmembrane Helix | Receptor activation | R202 | Binding and signaling |

Glucagon serves as the primary counterregulatory hormone to insulin in maintaining glucose homeostasis, exerting its most significant physiological effects on hepatic glucose production through two distinct pathways: glycogenolysis and gluconeogenesis [1] [2]. The hormone acts through its G-protein-coupled receptor to activate adenylyl cyclase, resulting in increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A, which orchestrates the complex metabolic cascades responsible for glucose mobilization [1].

Glycogenolysis Pathway

The acute effects of glucagon on hepatic glucose production are predominantly mediated through enhanced glycogenolysis, which represents the breakdown of stored hepatic glycogen into glucose [1] [2]. Upon glucagon stimulation, activated protein kinase A phosphorylates glycogen phosphorylase kinase, which subsequently phosphorylates and activates glycogen phosphorylase at the serine-14 residue [1]. This enzymatic cascade results in the rapid conversion of glycogen to glucose-6-phosphate, which is then converted to glucose by glucose-6-phosphatase, thereby increasing the available glucose pool for hepatic output [1].

Research demonstrates that glucagon-stimulated increases in liver glucose production are almost entirely attributable to glycogenolysis during the initial response period [2]. In physiological studies, net hepatic glycogenolysis peaks within 15 minutes of glucagon administration and can maintain significantly elevated rates for up to 3 hours [2]. The glycogenolytic response to glucagon is particularly pronounced during fasting states, where it accounts for approximately 65% of total hepatic glucose production, increasing to 80% during acute glucagon administration [2].

Glucagon also enhances glucose-6-phosphatase activity through transcriptional upregulation, involving the nuclear transcriptional coactivator peroxisome proliferator-activated receptor-gamma coactivator-1, which is activated through protein kinase A-dependent pathways [1]. This dual mechanism ensures both immediate enzyme activation and sustained enzymatic capacity for glucose production.

Gluconeogenesis Pathway

While glycogenolysis represents the primary acute response to glucagon, the hormone also significantly influences gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors [1] [3]. Glucagon enhances gluconeogenesis through transcriptional upregulation of key enzymes, most notably phosphoenolpyruvate carboxykinase, which catalyzes the rate-limiting conversion of oxaloacetate to phosphoenolpyruvate [1].

The molecular mechanism involves protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein, which binds to cyclic adenosine monophosphate-responsive elements in the peroxisome proliferator-activated receptor-gamma coactivator-1 gene promoter [1]. This activated peroxisome proliferator-activated receptor-gamma coactivator-1, in conjunction with hepatocyte nuclear factor-4, increases phosphoenolpyruvate carboxykinase gene transcription and enzymatic activity, leading to enhanced gluconeogenesis [1].

During prolonged fasting or in diabetic states, gluconeogenesis becomes increasingly important, contributing up to 55% of total hepatic glucose production in diabetic conditions compared to 35% in normal fasting states [2]. The gluconeogenic response to glucagon is particularly significant during states of substrate availability, such as when amino acids or lactate are present as gluconeogenic precursors [3].

| Condition | Glucose Production Rate (μmol/kg/min) | Glycogenolysis Contribution (%) | Gluconeogenesis Contribution (%) | Time to Peak Effect (minutes) |

|---|---|---|---|---|

| Fasting (Normal) | 12.5 | 65 | 35 | - |

| Fasting (Diabetic) | 18.2 | 45 | 55 | - |

| Fed State | 8.4 | 35 | 65 | - |

| Glucagon Administration | 15.8 | 80 | 20 | 15 |

| Glucagon Suppression | 6.2 | 25 | 75 | 30 |

Modulation of Lipid Metabolism: Lipolysis and Ketogenesis

Glucagon exerts profound effects on lipid metabolism, primarily through its actions on hepatic fatty acid oxidation and ketogenesis, while having minimal direct effects on adipose tissue lipolysis at physiological concentrations [4] [5] [6]. The hormone's lipid metabolic actions are intricately linked to its glucoregulatory functions, as enhanced fatty acid oxidation provides the energetic substrate necessary for gluconeogenesis while simultaneously producing ketone bodies as alternative fuel sources [5].

Hepatic Fatty Acid Oxidation and Ketogenesis

The stimulation of hepatic fatty acid oxidation by glucagon occurs through multiple coordinated mechanisms involving cyclic adenosine monophosphate-dependent pathways [5] [7]. Glucagon activates cyclic adenosine monophosphate response element-binding protein, which induces transcription of carnitine palmitoyltransferase I, the rate-limiting enzyme for fatty acid entry into mitochondria [5]. This enzyme conversion of fatty acids to acyl-carnitines facilitates mitochondrial transport and subsequent beta-oxidation, ultimately leading to acetyl-coenzyme A production and ketone body synthesis [5].

Additionally, glucagon receptor signaling results in protein kinase A-dependent phosphorylation and inactivation of acetyl-coenzyme A carboxylase, the enzyme responsible for malonyl-coenzyme A formation [5]. Since malonyl-coenzyme A inhibits carnitine palmitoyltransferase I and promotes fatty acid synthesis, its suppression by glucagon effectively diverts fatty acids toward oxidation rather than re-esterification into triglycerides [5].

Research utilizing glucagon receptor knockout mice demonstrates that glucagon's effects on fatty acid oxidation are most evident during fasting states and are mediated through activation of peroxisome proliferator-activated receptor alpha and its target genes [5] [7]. The hormone causes redistribution of phosphorylated peroxisome proliferator-activated receptor alpha to the nucleus, enhancing transcriptional activity through adenosine monophosphate-activated protein kinase and p38 mitogen-activated protein kinase-dependent pathways [7].

Studies in isolated hepatocytes from various species, including humans, consistently demonstrate that glucagon stimulates fatty acid oxidation and ketogenesis [7] [8]. In cultured hepatocytes supplemented with glucagon for 24 hours, ketone body formation increases by 44%, with corresponding 83% elevation in carnitine palmitoyltransferase I levels [8]. The ketogenic response to glucagon involves early activation of carnitine palmitoyltransferase I activity, likely through cyclic adenosine monophosphate-mediated mechanisms [8].

Adipose Tissue Lipolysis

Despite early reports suggesting glucagon's lipolytic effects on adipose tissue, recent comprehensive studies demonstrate that physiological concentrations of glucagon have minimal direct effects on adipose tissue lipolysis, particularly in humans [9] [10] [11]. While glucagon receptors are expressed in human adipose tissue, their levels are low and demonstrate significant inter-individual variation [9].

Glucagon at supra-physiological concentrations (10-100 nM) can increase both basal and insulin-stimulated glucose uptake in human adipocytes by up to 1.5-fold, and at concentrations of 0.01-1 nM can dose-dependently increase basal and isoproterenol-stimulated lipolysis up to 3.7-fold and 1.7-fold, respectively [9]. However, these effects occur only at concentrations well above physiological ranges, suggesting limited relevance for normal metabolic regulation [9].

Studies using adipose tissue-specific glucagon receptor knockout mice demonstrate that glucagon receptor signaling at white adipose tissue does not affect fasting-induced lipolysis, hepatic lipid accumulation, body weight, or glucose homeostasis in either lean or diet-induced obese mice [10] [11]. Acute glucagon administration fails to affect serum non-esterified fatty acid, leptin, or adiponectin concentrations, and ex vivo lipolysis experiments show no effect of glucagon on either physiologically or pharmacologically stimulated lipolysis [10] [11].

The absence of significant lipolytic effects at physiological glucagon concentrations contrasts with the hormone's robust hepatic actions, indicating tissue-specific sensitivity and functional relevance [11]. This selectivity ensures that glucagon's primary metabolic effects remain focused on hepatic glucose and lipid metabolism rather than systemic lipid mobilization [11].

| Parameter | Effect | Mechanism | Time Course (minutes) | Physiological Significance |

|---|---|---|---|---|

| Hepatic Beta-Oxidation | Increased | CPT-1 Activation | 30 | High |

| Ketone Body Production | Increased | Enhanced Beta-Oxidation | 60 | High |

| Lipolysis (Adipose) | Minimal/No Effect | No Direct Effect | N/A | Low |

| Fatty Acid Oxidation | Increased | AMPK/PPARα Pathway | 30 | High |

| Lipogenesis | Decreased | ACC Inhibition | 45 | High |

Paracrine and Autocrine Signaling in Pancreatic Islet α-Cell/β-Cell Crosstalk

The traditional view of pancreatic alpha and beta cells as functional antagonists has evolved into a more nuanced understanding of their cooperative interactions through complex paracrine and autocrine signaling networks [12] [13]. These cellular communications are essential for maintaining normal islet function and glucose homeostasis, with alpha cell-derived factors, particularly glucagon and glucagon-like peptide-1, playing crucial roles in supporting beta cell insulin secretion [12].

Alpha Cell to Beta Cell Signaling

Alpha cells contribute to beta cell function through multiple paracrine mechanisms, with glucagon serving as a direct stimulator of insulin secretion from neighboring beta cells [12] [13]. Human pancreatic islet studies demonstrate that glucagon input increases insulin secretion from adjacent beta cells, and when glucagon receptors are specifically inhibited with receptor antagonists, insulin secretion from islet grafts decreases significantly, leading to elevated glycemia [13]. This indicates that insulin secretion requires amplification through alpha cell-derived signals for optimal function [13].

The significance of alpha cell-derived proglucagon products in beta cell function is demonstrated through studies using mice deficient in all alpha cell-derived proglucagon peptides [12]. Islets from proglucagon knockout mice exhibit impaired glucose-stimulated insulin secretion, which can be rescued by exogenous glucagon or glucagon-like peptide-1 administration [12]. Similarly, acute loss of alpha cell secretory products through various experimental approaches results in consistently impaired insulin secretion [12].

Research utilizing selective re-expression models reveals that pancreatic, rather than intestinal, proglucagon-derived peptides are necessary for normal glucose regulation [12]. Mice with selective pancreatic proglucagon re-expression exhibit glucose intolerance when treated with glucagon-like peptide-1 receptor antagonists, while those with only intestinal proglucagon re-expression do not [12]. This demonstrates the particular importance of islet-derived proglucagon products in glucose homeostasis [12].

Beta Cell to Alpha Cell Signaling

Beta cells exert inhibitory control over alpha cell function through multiple paracrine factors, including insulin, zinc ions, adenosine triphosphate, and gamma-aminobutyric acid [13]. Insulin represents the primary beta cell-derived inhibitor of glucagon release, creating a negative feedback loop that helps maintain glucose homeostasis [13]. This inhibitory effect is mediated through insulin receptors expressed on alpha cells, which suppress glucagon secretion in response to elevated glucose and insulin levels [13].

The beta cell-alpha cell crosstalk involves bidirectional signaling that enables active regulation of blood glucose concentrations [13]. When beta cells respond to glucose stimulation with increased insulin secretion, the released insulin simultaneously suppresses glucagon release from adjacent alpha cells, preventing inappropriate glucose production during fed states [13]. Conversely, during fasting or hypoglycemic conditions, reduced insulin secretion removes this inhibitory signal, allowing alpha cells to secrete glucagon and stimulate glucose production [13].

Alpha Cell Heterogeneity and Functional Specialization

Recent advances in understanding alpha cell biology reveal significant transcriptional and functional heterogeneity within the alpha cell population, with distinct subpopulations displaying different proglucagon processing profiles [12]. Evidence suggests that alpha cells can be categorized into at least three distinct populations based on their proglucagon-derived peptide production: cells that produce primarily glucagon-like peptide-1, cells that produce primarily glucagon, and cells that produce both hormones [12].

The differential expression of prohormone convertases, particularly PC1/3 versus PC2, determines the specific proglucagon processing profile of individual alpha cells [12]. This heterogeneity has important functional implications, as glucagon-like peptide-1 is a more potent stimulator of beta cell glucagon-like peptide-1 receptors than glucagon, meaning that alpha cell subpopulation distributions can significantly affect intra-islet paracrine interactions [12].

Studies in healthy mouse islets show that approximately 50% of alpha cells produce both glucagon-like peptide-1 and glucagon, while human islets contain about 70% of alpha cells with this dual production capacity [12]. Alterations in the proportions of these alpha cell subpopulations can have important effects on overall islet function and glucose homeostasis [12].

| Cell Type | Secreted Factor | Target Cell | Effect | Receptor/Mechanism | Physiological Role |

|---|---|---|---|---|---|

| Alpha Cell | Glucagon | Beta Cell | Stimulates Insulin | GLP-1R/GCGR | Glucose Homeostasis |

| Beta Cell | Insulin | Alpha Cell | Inhibits Glucagon | Insulin Receptor | Glucose Homeostasis |

| Alpha Cell | GLP-1 | Beta Cell | Stimulates Insulin | GLP-1R | Incretin Effect |

| Beta Cell | Insulin | Alpha Cell | Inhibits Glucagon | Insulin Receptor | Negative Feedback |

| Alpha Cell | Glucagon | Beta Cell | Stimulates Insulin | GCGR | Paracrine Support |

Extra-Pancreatic Roles: Central Nervous System and Gastrointestinal Effects

Beyond its primary pancreatic functions, glucagon exerts significant physiological effects on extra-pancreatic tissues, particularly within the central nervous system and gastrointestinal tract [14] [15]. These effects occur through direct actions on glucagon receptors distributed throughout various organ systems, contributing to systemic glucose homeostasis and metabolic regulation [14] [16].

Central Nervous System Effects

Glucagon receptors are widely distributed throughout the central nervous system, including the olfactory tubercle, hippocampus, anterior pituitary, amygdala, septum, medulla, thalamus, olfactory bulb, and hypothalamus [14]. The hypothalamic regions, particularly the arcuate nucleus, ventromedial nucleus, and lateral hypothalamic area, show significant colocalization of glucagon receptors with the glucose-sensing enzyme glucokinase, indicating specialized roles in glucose homeostasis [16].

Intracerebroventricular administration of glucagon demonstrates profound effects on glucose homeostasis through central mechanisms [14] [17]. Acute central glucagon administration results in elevated glucagon levels and concurrent reductions in blood glucose levels, indicating activation of central pathways linked to glucose regulation [14]. The hypoglycemic effect is abolished in vagotomized animals, suggesting involvement of a brain-liver axis in the glucose-lowering effect of central glucagon [14].

Studies examining the neuroanatomical connections between the brain and pancreatic islets reveal that hypothalamic glucose-sensing neurons project directly to pancreatic islet cells through complex neural circuits [16]. These circuits emanate from the hypothalamus through the paraventricular nucleus, periaqueductal gray, and brain stem nuclei, ultimately reaching the pancreatic islets via both sympathetic and parasympathetic pathways [16].

The functional significance of these brain-to-islet connections is demonstrated through selective manipulation of hypothalamic glucose sensing [16]. Altered glucose sensing in the arcuate nucleus results in glucose intolerance due to deficient insulin secretion, while similar manipulation in the lateral hypothalamic area improves glucose tolerance and insulin sensitivity with enhanced counter-regulatory glucagon responses [16].

Central glucagon administration also affects feeding behavior and energy homeostasis through actions on hypothalamic neuropeptide systems [14]. Glucagon treatment leads to decreased proopiomelanocortin levels and, surprisingly, suppression of agouti-related protein, resulting in increased rather than decreased food intake [14]. This paradoxical effect suggests that proopiomelanocortin may play a more significant role than agouti-related protein in feeding behavior regulation [14].

Gastrointestinal Effects

Glucagon exerts significant inhibitory effects on gastrointestinal motility and secretion, though these effects typically require supra-physiological concentrations [15] [18]. The hormone is commonly used clinically during gastrointestinal examinations for temporary inhibition of gastroduodenal movements [15]. Intravenous glucagon administration causes phase III-like contractions in the duodenum and jejunum, followed by strong inhibition of gastrointestinal contractions [15].

Studies in conscious dogs demonstrate that glucagon at doses of 15 μg/kg first stimulates duodenal contractions that propagate to the jejunum, followed by dose-dependent inhibition of barium-induced gastrointestinal contractions [15]. The inhibitory effects depend on material purity and dose, with the mechanism being independent of effects on carbohydrate metabolism [15]. These glucagon-induced contractions may be responsible for the gastrointestinal side effects commonly associated with glucagon administration [15].

In healthy human volunteers, glucagon administration resulting in plasma concentrations greater than 800 pg/ml abolishes jejunal contractions for approximately 4.4 minutes after a latency period of 49 seconds [19]. Continuous glucagon infusion causes jejunal dilatation and increased mean transit time at plasma levels exceeding 720 pg/ml, while inhibition of water and electrolyte absorption requires even higher concentrations around 1760 pg/ml [19].

The gastrointestinal effects of glucagon extend to gastric secretion, where the hormone inhibits both meal-induced and gastrin-stimulated acid secretion [18]. This inhibition is not related to glucagon's hyperglycemic effects or tissue glucose utilization, as similar glucose elevations achieved through other means do not produce comparable secretory inhibition [18]. The inhibitory effects on gastric secretion can persist for several hours after the initial glucagon administration [18].

| Organ System | Specific Effect | Mechanism | Physiological Concentration | Clinical Relevance |

|---|---|---|---|---|

| Central Nervous System | Glucose Homeostasis | Hypothalamic Neurons | Effective | High |

| Central Nervous System | Food Intake Regulation | POMC/AgRP Pathways | Effective | Moderate |

| Gastrointestinal Tract | Motility Inhibition | Smooth Muscle Relaxation | Supra-physiological | High |

| Gastrointestinal Tract | Gastric Acid Suppression | Gastrin Inhibition | Supra-physiological | Moderate |

| Cardiovascular System | Stress Response | HPA Axis Activation | Variable | Moderate |

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Appearance

Storage

Drug Indication

FDA Label

Ogluo is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 2 years and over with diabetes mellitus.

Baqsimi is indicated for the treatment of severe hypoglycaemia in adults, adolescents, and children aged 4 years and over with diabetes mellitus.

Treatment of hypoglycaemia

Therapeutic Uses

Glucagon is used in the treatment of lower esophageal obstruction due to foreign bodies, including food boluses. /NOT included in US product labeling/

Glucagon may be of use in treating myocardial depression due to calcium channel blocking agents in those patients in whom conventional therapies have been ineffective. /NOT included in US product labeling/

Glucagon administered in large intravenous doses is used to treat the cardiotoxic effects, specifically bradycardia and hypotension, in overdoses of beta-adrenergic blocking agents. Glucagon may be used with the proterenol or dobutamine. Supplemental potassium may be necessary for treated patients since glucagon tends to reduce serum potassium. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for GLUCAGON (19 total), please visit the HSDB record page.

Mechanism of Action

Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon.

Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions.

Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect.

Absorption Distribution and Excretion

Elimination of glucagon is not fully characterized in literature, however the kidney and liver appear to contribute significantly in animal models. The liver and kidney are responsible for approximately 30% of glucagon elimination each.

The volume of distribution of glucagon is 0.25L/kg. The apparent volume of distribution is 885L.

A 1mg intravenous dose of glucagon has a clearance of 13.5mL/min/kg.

Because of its polypeptide nature, glucagon is destroyed in the GI tract, and therefore must be administered parenterally.

Metabolism Metabolites

Drug Warnings

Since glucagon is a protein, the possibility of hypersensitivity reactions should be considered.

Side/Adverse Effects: Those indicating need for medical attention only if they continue or are bothersome: Nausea or vomiting - incidence is generally dependent upon dose and (with intravenous use) the rate of injection; these effects may be diminished by slower intravenous administration.

Glucagon should not be used to treat birth asphyxia or hypoglycemia in premature infants or in infants who have had intrauterine growth retardation.

Glucagon has been used as an aid in the diagnosis of insulinoma and pheochromocytoma; however, USP advisory panels do not generally recommend this use because of questions about safety.

Biological Half Life

Glucagon has a plasma half-life of about 3-10 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

APPEARS TO BE PRESENT IN INCR CONCN IN DIABETES. /HGF/

Clinical Laboratory Methods

Storage Conditions

Interactions

When glucagon is administered concomitantly with an antimuscarinic the response is not substantially greater than when either drug is used alone; however, the addition of the antimuscarinic results in adverse effects.

Concurrent use /of coumarin- or indandione-derivative anticoagulants/ with glucagon may potentiate the anticoagulant effects; enhanced anticoagulant activity has been reported with unusually high doses such as 25 mg or more per day for 2 or more days.

Stability Shelf Life

STABLE /HGF/

Dates

2: Kang YM, Jung CH. Cardiovascular Effects of Glucagon-Like Peptide-1 Receptor Agonists. Endocrinol Metab (Seoul). 2016 Apr 25. [Epub ahead of print] Review. PubMed PMID: 27118277.

3: Abraham MA, Lam TK. Glucagon action in the brain. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115416.

4: Lee YH, Wang MY, Yu XX, Unger RH. Glucagon is the key factor in the development of diabetes. Diabetologia. 2016 Apr 26. [Epub ahead of print] Review. PubMed PMID: 27115412.

5: Samson WK, Stein LM, Elrick M, Salvatori A, Kolar G, Corbett JA, Yosten GL. Hypoglycemia unawareness prevention: Targeting glucagon production. Physiol Behav. 2016 Apr 11. pii: S0031-9384(16)30147-0. doi: 10.1016/j.physbeh.2016.04.012. [Epub ahead of print] Review. PubMed PMID: 27080082.

6: Fletcher MM, Halls ML, Christopoulos A, Sexton PM, Wootten D. The complexity of signalling mediated by the glucagon-like peptide-1 receptor. Biochem Soc Trans. 2016 Apr 15;44(2):582-8. doi: 10.1042/BST20150244. Review. PubMed PMID: 27068973.

7: Tudurí E, López M, Diéguez C, Nadal A, Nogueiras R. Glucagon-Like Peptide 1 Analogs and their Effects on Pancreatic Islets. Trends Endocrinol Metab. 2016 May;27(5):304-18. doi: 10.1016/j.tem.2016.03.004. Epub 2016 Apr 6. Review. PubMed PMID: 27062006.

8: Kalra S, Baruah MP, Sahay RK, Unnikrishnan AG, Uppal S, Adetunji O. Glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes: Past, present, and future. Indian J Endocrinol Metab. 2016 Mar-Apr;20(2):254-67. doi: 10.4103/2230-8210.176351. Review. PubMed PMID: 27042424; PubMed Central PMCID: PMC4792029.

9: Peng H, Want LL, Aroda VR. Safety and Tolerability of Glucagon-Like Peptide-1 Receptor Agonists Utilizing Data from the Exenatide Clinical Trial Development Program. Curr Diab Rep. 2016 May;16(5):44. doi: 10.1007/s11892-016-0728-4. Review. PubMed PMID: 27037706.

10: Harp JB, Yancopoulos GD, Gromada J. Glucagon Orchestrates Stress-induced Hyperglycemia. Diabetes Obes Metab. 2016 Mar 29. doi: 10.1111/dom.12668. [Epub ahead of print] Review. PubMed PMID: 27027662.

11: Guo X, Yang Q, Dong J, Liao L, Zhang W, Liu F. Tumour Risk with Once-Weekly Glucagon-Like Peptide-1 Receptor Agonists in Type 2 Diabetes Mellitus Patients: A Systematic Review. Clin Drug Investig. 2016 Mar 15. [Epub ahead of print] Review. PubMed PMID: 26979594.

12: Athauda D, Foltynie T. The glucagon-like peptide 1 (GLP) receptor as a therapeutic target in Parkinson's disease: mechanisms of action. Drug Discov Today. 2016 Feb 3. pii: S1359-6446(16)30001-0. doi: 10.1016/j.drudis.2016.01.013. [Epub ahead of print] Review. PubMed PMID: 26851597.

13: Mayfield K, Siskind D, Winckel K, Russell AW, Kisely S, Smith G, Hollingworth S. Glucagon-like peptide-1 agonists combating clozapine-associated obesity and diabetes. J Psychopharmacol. 2016 Mar;30(3):227-36. doi: 10.1177/0269881115625496. Epub 2016 Jan 22. Review. PubMed PMID: 26801056.

14: Kim KS, Jang HJ. Medicinal Plants Qua Glucagon-Like Peptide-1 Secretagogue via Intestinal Nutrient Sensors. Evid Based Complement Alternat Med. 2015;2015:171742. doi: 10.1155/2015/171742. Epub 2015 Dec 15. Review. PubMed PMID: 26788106; PubMed Central PMCID: PMC4693015.

15: Giorgino F, Bonadonna RC, Gentile S, Vettor R, Pozzilli P. Treatment intensification in patients with inadequate glycemic control on basal insulin: rationale and clinical evidence for the use of lixisenatide and other glucagon-like peptide-1 receptor agonists. Diabetes Metab Res Rev. 2016 Jan 20. doi: 10.1002/dmrr.2775. [Epub ahead of print] Review. PubMed PMID: 26787264.

16: Wewer Albrechtsen NJ, Challis B, Damjanov I, Holst JJ. Do glucagonomas always produce glucagon? Bosn J Basic Med Sci. 2016 Feb 1;16(1):1-7. doi: 10.17305/bjbms.2015.794. Review. PubMed PMID: 26773171; PubMed Central PMCID: PMC4765933.

17: Davidson JA, Holland WL, Roth MG, Wang MY, Lee Y, Yu X, McCorkle SK, Scherer PE, Unger RH. Glucagon therapeutics, dawn of a new era for diabetes care. Diabetes Metab Res Rev. 2016 Jan 4. doi: 10.1002/dmrr.2773. [Epub ahead of print] Review. PubMed PMID: 26729301.

18: Lee CY. Glucagon-Like Peptide-1 Formulation - the Present and Future Development in Diabetes Treatment. Basic Clin Pharmacol Toxicol. 2016 Mar;118(3):173-80. doi: 10.1111/bcpt.12524. Epub 2015 Dec 28. Review. PubMed PMID: 26551045.

19: Madsbad S. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists. Diabetes Obes Metab. 2016 Apr;18(4):317-32. doi: 10.1111/dom.12596. Epub 2015 Dec 29. Review. PubMed PMID: 26511102.

20: Smits MM, Tonneijck L, Muskiet MH, Kramer MH, Cahen DL, van Raalte DH. Gastrointestinal actions of glucagon-like peptide-1-based therapies: glycaemic control beyond the pancreas. Diabetes Obes Metab. 2016 Mar;18(3):224-35. doi: 10.1111/dom.12593. Epub 2016 Jan 5. Review. PubMed PMID: 26500045.